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Compound of Interest

Compound Name: Farobin A

Cat. No.: B12370229 Get Quote

It is highly probable that "Farobin A" is a typographical error, as extensive research reveals no

publicly available information for a compound with that name. The data strongly suggests that

the intended subject is Faropenem, a well-documented antibiotic. This in-depth technical guide

will, therefore, focus on the discovery, history, and detailed scientific attributes of Faropenem,

tailored for researchers, scientists, and drug development professionals.

Faropenem is a broad-spectrum antibiotic that belongs to the penem class of beta-lactam

antibiotics.[1] It is notable for its potent activity against a wide array of Gram-positive and

Gram-negative bacteria, including many strains that have developed resistance to other beta-

lactam antibiotics.[1][2] A pivotal moment in its development was the creation of Faropenem

medoxomil, an ester prodrug designed to significantly enhance oral bioavailability.[3][4] This

prodrug is converted in the body to the active form, Faropenem.[3] The antibiotic has been a

subject of clinical investigation for treating a variety of bacterial infections, such as community-

acquired pneumonia, bronchitis, and tuberculosis.[4][5][6]

Chemical and Physical Characteristics
The fundamental properties of Faropenem and its prodrug, Faropenem medoxomil, are

detailed below, providing a clear comparison of their key chemical identifiers.
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Property Faropenem Faropenem Medoxomil

Molecular Formula C12H15NO5S[6][7] C17H19NO8S[3]

Molecular Weight 285.32 g/mol [6][7] 413.4 g/mol

IUPAC Name

(5R,6S)-6-[(1R)-1-

hydroxyethyl]-7-oxo-3-[(2R)-

oxolan-2-yl]-4-thia-1-

azabicyclo[3.2.0]hept-2-ene-2-

carboxylic acid[6]

(5-methyl-2-oxo-1,3-dioxol-4-

yl)methyl (5R,6S)-6-[(1R)-1-

hydroxyethyl]-7-oxo-3-[(2R)-

oxolan-2-yl]-4-thia-1-

azabicyclo[3.2.0]hept-2-ene-2-

carboxylate[3]

CAS Number 106560-14-9[6] 141702-36-5[3]

Common Synonyms Fropenem[6]
Faropenem daloxate, SUN-

A0026[3]

Mechanism of Action: A Molecular Perspective
The antibacterial effect of Faropenem is achieved through the inhibition of bacterial cell wall

synthesis, a process vital for the survival of bacteria.[1][3][4] This mechanism is characteristic

of beta-lactam antibiotics.

Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called

peptidoglycan.[1] The formation of this polymer is dependent on the enzymatic activity of

penicillin-binding proteins (PBPs), which are responsible for the cross-linking of peptidoglycan

strands.[1] Faropenem's molecular structure mimics the natural substrate of these PBPs.[1]

Interaction with Penicillin-Binding Proteins (PBPs)
By binding to the active site of PBPs, Faropenem effectively inactivates these enzymes.[2] This

binding inhibits the transpeptidase activity required for the cross-linking of peptidoglycan,

thereby disrupting the synthesis of the cell wall.[2][3] The resulting weakened cell wall cannot

withstand the internal osmotic pressure, leading to cell lysis and the death of the bacterium,

particularly in actively replicating cells.[1]
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Overcoming Resistance
A significant advantage of Faropenem is its resilience to many beta-lactamase enzymes.[2][3]

These enzymes are produced by some bacteria as a defense mechanism to degrade beta-

lactam antibiotics. Faropenem's stability against these enzymes contributes to its broad

spectrum of activity.[1]
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Caption: The inhibitory pathway of Faropenem on bacterial cell wall synthesis.

Foundational Experimental Protocols
The evaluation of Faropenem's antibacterial properties relies on standardized and widely

accepted experimental methodologies in microbiology and pharmacology.

In Vitro Susceptibility Assessment
Objective: To quantify the minimum inhibitory concentration (MIC) of Faropenem required to

inhibit the growth of various bacterial strains.

Methodology:
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Serial Dilution: Prepare a series of dilutions of Faropenem in a liquid growth medium within a

microtiter plate.

Inoculation: Introduce a standardized concentration of the target bacterial strain into each

well.

Incubation: Incubate the plate under controlled atmospheric and temperature conditions

(typically 37°C) for a defined period (e.g., 18-24 hours).

Analysis: The MIC is determined as the lowest concentration of Faropenem at which no

visible bacterial growth is observed.

Penicillin-Binding Protein (PBP) Affinity Studies
Objective: To measure the binding affinity of Faropenem to its target PBPs.

Methodology:

PBP Isolation: Isolate bacterial cell membranes rich in PBPs.

Competitive Binding: Incubate the isolated PBPs with a known concentration of a

fluorescently or radioactively labeled beta-lactam antibiotic in the presence of varying

concentrations of Faropenem.

Detection: Measure the displacement of the labeled antibiotic by Faropenem. This allows for

the calculation of the IC50 value, which represents the concentration of Faropenem needed

to inhibit 50% of the binding of the labeled antibiotic.
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Core Experimental Workflow for Faropenem Evaluation
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Caption: A generalized workflow for the in vitro characterization of Faropenem.

Summary of Quantitative Pharmacokinetic Data
The following table provides a synopsis of key pharmacokinetic parameters for Faropenem,

offering insights into its behavior within the human body.
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Pharmacokinetic
Parameter

Value Range Reference

Oral Bioavailability 72-84% [2]

Plasma Protein Binding 90-95% [2]

Renal Elimination

(Unchanged)
8-26% [2]

The in vitro activity of Faropenem, often reported as MIC90 values (the concentration that

inhibits 90% of bacterial isolates), is extensive and varies by species. It has consistently

demonstrated high potency against common respiratory pathogens like Streptococcus

pneumoniae and Haemophilus influenzae, as well as various anaerobic bacteria.[2]

Concluding Remarks
Faropenem stands out as a significant oral beta-lactam antibiotic, characterized by its broad

antibacterial spectrum and stability against many beta-lactamases. Its mechanism of action,

centered on the inhibition of bacterial cell wall synthesis, is well-established. The innovation of

its prodrug form, Faropenem medoxomil, has been crucial in making it a viable oral therapeutic.

Ongoing research continues to delineate its specific applications and efficacy in treating a

range of infectious diseases.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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